![molecular formula C13H19BN2O3 B594566 N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide CAS No. 1218791-25-3](/img/structure/B594566.png)
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide
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Overview
Description
“N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide” is a chemical compound with the molecular formula C14H19BN2O2 . It has a molecular weight of 258.13 g/mol . The IUPAC name for this compound is 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3 . The Canonical SMILES string is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)N(N=C3)C . Unfortunately, the 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.13 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The exact mass of the compound is 258.1539580 g/mol .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial in the synthesis of complex molecules . It’s particularly useful in the construction of pharmacologically active molecules where precision and stability of the intermediate are paramount.
Drug Development
In the realm of drug development, such organoboron compounds are often employed as enzyme inhibitors or ligands for certain drugs . Their high stability and reactivity make them suitable for creating potent and selective agents, especially in the development of anticancer and antimicrobial medications.
Asymmetric Synthesis
The compound’s structure lends itself well to asymmetric synthesis processes, including amino acid production . This is essential for creating chiral drugs that can interact with biological systems in a highly specific manner, leading to medications with fewer side effects and improved efficacy.
Suzuki Coupling Reactions
Suzuki coupling reactions are a cornerstone of modern organic chemistry, and this compound can act as a boronic acid agent in these reactions . This application is critical for forming carbon-carbon bonds, which are foundational in organic chemistry and materials science.
Fluorescent Probes
Organoboron compounds like this one can be used as fluorescent probes to detect various biological and chemical substances, such as hydrogen peroxide, sugars, and ions . This application is vital in both research and diagnostic fields, allowing for the visualization and measurement of biological processes.
Stimulus-Responsive Drug Carriers
The boronic ester bonds present in this compound are widely utilized in the design of stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to deliver drugs like insulin and genes in a controlled manner.
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
It’s known that similar compounds can induce the decomposition of certain substances, forming a dense and robust interface .
Biochemical Pathways
Compounds with similar structures have been used in borylation and hydroboration reactions .
Result of Action
It’s known that similar compounds can induce the formation of a dense and robust interface .
properties
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-16-8-10)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTSMDYANXANST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682239 |
Source
|
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-25-3 |
Source
|
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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